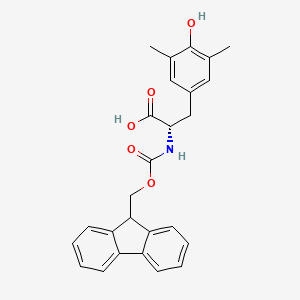
4-Hydroxypyridine-2,6-dicarboxylic acid dihydrate
描述
4-Hydroxypyridine-2,6-dicarboxylic acid dihydrate is an organic compound with the molecular formula C7H5NO5·2H2O. It is also known as chelidamic acid. This compound is characterized by the presence of a hydroxyl group and two carboxylic acid groups attached to a pyridine ring. It appears as a pale yellow powder and is known for its various applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
4-Hydroxypyridine-2,6-dicarboxylic acid dihydrate can be synthesized through several methods. One common method involves the hydrothermal reaction of pyridine-2,6-dicarboxylic acid with metal salts. For example, the self-assembly of 4-hydroxypyridine-2,6-dicarboxylic acid with zinc(II) salts under hydrothermal conditions can yield coordination polymers . Another method involves the reaction of pyridine-2,6-dicarboxylic acid with lanthanide oxides in a specific metal-to-ligand ratio .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its dihydrate form .
化学反应分析
Types of Reactions
4-Hydroxypyridine-2,6-dicarboxylic acid dihydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acetic anhydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
Major products formed from these reactions include various esters, amides, and coordination complexes with metals such as zinc and nickel. These products have diverse applications in materials science and pharmaceuticals .
科学研究应用
4-Hydroxypyridine-2,6-dicarboxylic acid dihydrate has numerous applications in scientific research:
作用机制
The mechanism of action of 4-hydroxypyridine-2,6-dicarboxylic acid dihydrate involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules and pathways, leading to various effects. For example, the compound can chelate metal ions, which may inhibit certain enzymes or disrupt cellular processes . The hydroxyl and carboxylic acid groups also play a role in hydrogen bonding and other non-covalent interactions, contributing to its biological activity .
相似化合物的比较
Similar Compounds
Similar compounds to 4-hydroxypyridine-2,6-dicarboxylic acid dihydrate include:
- Pyridine-2,6-dicarboxylic acid
- 4-Chloropyridine-2,6-dicarboxylic acid
- 4-Aminopyridine-2,6-dicarboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the hydroxyl group at the 4-position. This functional group enhances its ability to form hydrogen bonds and participate in various chemical reactions, making it a versatile compound for research and industrial applications .
属性
IUPAC Name |
4-oxo-1H-pyridine-2,6-dicarboxylic acid;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5.2H2O/c9-3-1-4(6(10)11)8-5(2-3)7(12)13;;/h1-2H,(H,8,9)(H,10,11)(H,12,13);2*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAQPVPXXYHUNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)C(=O)O)C(=O)O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(Z)-2-acetamido-3-[4-(2-methylpropyl)phenyl]prop-2-enoic acid](/img/structure/B8055329.png)


![N-[[4-(aminomethyl)phenyl]methyl]-N-ethylethanamine;dihydrochloride](/img/structure/B8055352.png)

![[(2S)-3-(4-iodophenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B8055367.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate](/img/structure/B8055372.png)


